3-(2-Methoxyethyl)morpholine
Overview
Description
3-(2-Methoxyethyl)morpholine is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(2-Methoxyethyl)morpholine is the bovine carbonic anhydrase-II (CA-II) enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Mode of Action
This compound interacts with the CA-II binding site, blocking its action . The compound can be strategically modified to improve its binding affinity, selectivity, and pharmacokinetics . The thiazole and morpholine moieties of the compound can boost inhibitory efficacy and selectivity over other calcium-binding proteins by interacting with target bovine CA-II binding sites .
Biochemical Pathways
This enzyme is involved in various physiological processes, including respiration and electrolyte balance .
Pharmacokinetics
It is mentioned that morpholine-based thiazoles can be strategically modified to improve their pharmacokinetics . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be optimized for better bioavailability .
Result of Action
The result of this compound’s action is the inhibition of the CA-II enzyme . This inhibition disrupts the enzyme’s role in maintaining homeostasis in various physiological processes . The derivatives of the compound exhibited greater affinity when compared to the standard acetazolamide .
Action Environment
It is known that the suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of organoboron reagents like this compound, is exceptionally mild and functional group tolerant . This suggests that the compound might be relatively stable and environmentally benign .
Biochemical Analysis
Biochemical Properties
3-(2-Methoxyethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of antisense oligonucleotides (ASOs). It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with morpholine monooxygenase, an enzyme that catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . This interaction is crucial for the degradation of morpholine and its derivatives in biological systems.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of antisense oligonucleotides, this compound modifications can enhance the stability and binding affinity of these molecules to their RNA targets, thereby modulating gene expression . This can lead to changes in cellular metabolism and other cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds . This interaction can lead to the inhibition or activation of these enzymes, thereby affecting the metabolism of other compounds in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have also indicated that this compound can have lasting effects on cellular processes, even after it has been degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate gene expression and cellular metabolism without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, such as liver and kidney damage . These threshold effects are important to consider when using this compound in research or therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as morpholine monooxygenase, which catalyzes its biotransformation to 2-(2-aminoethoxy) acetic acid . This compound can also affect metabolic flux and metabolite levels in cells, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can interact with cell-penetrating peptides (CPPs) that facilitate its uptake into cells . Once inside the cells, it can be distributed to various cellular compartments, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and other biomolecules to exert its effects.
Properties
IUPAC Name |
3-(2-methoxyethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-4-2-7-6-10-5-3-8-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMJNTWDLFFUHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1386999-20-7 | |
Record name | 3-(2-methoxyethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.